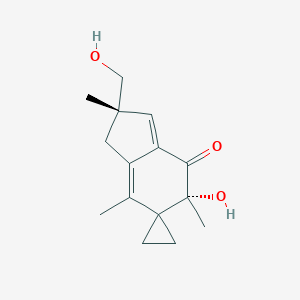
6-Deoxyilludin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Deoxyilludin S is a natural compound that is found in the fungus Omphalotus illudens. It belongs to the illudin family of compounds, which are known for their potent cytotoxic and antitumor properties. 6-Deoxyilludin S has gained significant attention in recent years due to its potential applications in cancer research and treatment.
Aplicaciones Científicas De Investigación
Antitumor Properties
6-Deoxyilludin S has been identified as having antitumor properties. A study by Hara, Yoshida, Morimoto, and Nakano (1987) explored 6-Deoxyilludin M, a closely related compound, and its coproduction with 6-Deoxyilludin S. They highlighted its fermentation and isolation as well as its structural identification, focusing on its potential as an antitumor antibiotic (Hara et al., 1987).
Biosynthesis and Engineering
Research has delved into the biosynthesis of compounds related to 6-Deoxyilludin S. For instance, the study of 6-Deoxyerythronolide B synthase, a polyketide synthase, by Wu, Tsuji, Cane, and Khosla (2001) has implications for understanding the biosynthesis of 6-Deoxyilludin S. They assessed the balance between protein-protein interactions and enzyme-substrate interactions, providing insights relevant to 6-Deoxyilludin S production (Wu et al., 2001).
Chemical Synthesis
The chemical synthesis of related compounds also contributes to the understanding of 6-Deoxyilludin S. Stang and White (2009) conducted a study on the total synthesis and study of 6-Deoxyerythronolide B, highlighting a late-stage C-H oxidation strategy in synthesizing complex molecules. This research can provide insights into the synthetic pathways of 6-Deoxyilludin S (Stang & White, 2009).
Genetic Engineering for Biosynthesis
Kao, Katz, and Khosla (1994) explored the engineered biosynthesis of macrolactones, which includes compounds similar to 6-Deoxyilludin S. Their work in a heterologous host provides a framework for understanding the genetic manipulation and production of complex polyketides like 6-Deoxyilludin S (Kao et al., 1994).
Biochemical Mechanisms
The understanding of the biochemical mechanisms underlying the synthesis of related compounds also informs research on 6-Deoxyilludin S. For instance, Khosla et al. (2007) provided insights into the structure and mechanism of the 6-Deoxyerythronolide B synthase, which has direct relevance to understanding the synthesis pathways of 6-Deoxyilludin S (Khosla et al., 2007).
Propiedades
Número CAS |
112953-13-6 |
|---|---|
Nombre del producto |
6-Deoxyilludin S |
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(2S,5R)-5-hydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one |
InChI |
InChI=1S/C15H20O3/c1-9-10-6-13(2,8-16)7-11(10)12(17)14(3,18)15(9)4-5-15/h7,16,18H,4-6,8H2,1-3H3/t13-,14-/m0/s1 |
Clave InChI |
IEHHZEZPEUURRA-KBPBESRZSA-N |
SMILES isomérico |
CC1=C2C[C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO |
SMILES |
CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO |
SMILES canónico |
CC1=C2CC(C=C2C(=O)C(C13CC3)(C)O)(C)CO |
Otros números CAS |
112953-13-6 |
Sinónimos |
6-deoxyilludin S |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



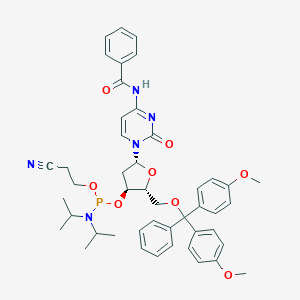
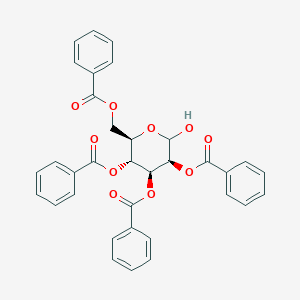
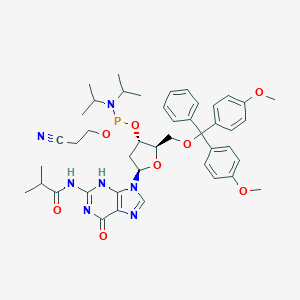
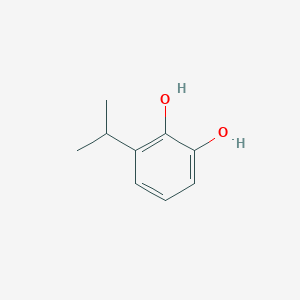
![1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B48955.png)
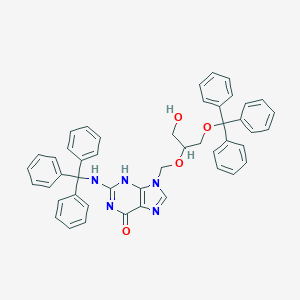
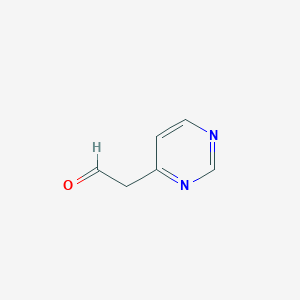
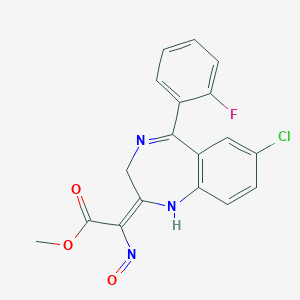
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
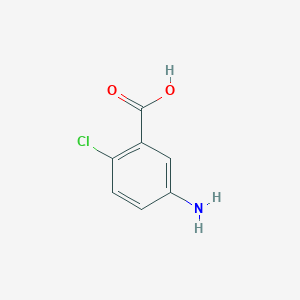
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
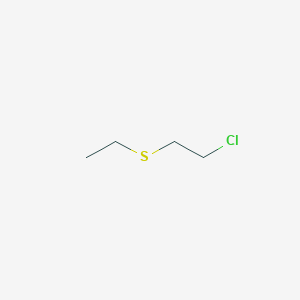
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)